

A Comparative Guide to Halogenated vs. Benzyloxy-Substituted Indoleacetonitriles for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-(BenzylOxy)-1*H*-indol-3-yl)acetonitrile

Cat. No.: B027840

[Get Quote](#)

This guide provides an in-depth comparative analysis of two key classes of indole derivatives: halogenated and benzyloxy-substituted indoleacetonitriles. Focusing on 5-bromoindole-3-acetonitrile and 5-benzyloxyindole-3-acetonitrile as representative examples, we delve into their synthesis, spectroscopic characterization, and biological performance, offering valuable insights for researchers and professionals in drug development.

Introduction: The Indole Scaffold in Medicinal Chemistry

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.^{[1][2]} The strategic functionalization of the indole ring, particularly at the C5 position, allows for the fine-tuning of a molecule's physicochemical properties and biological target interactions. This guide focuses on a comparative study of two such modifications: the introduction of a halogen (bromine) versus a benzyloxy group at the 5-position of the indoleacetonitrile framework. This comparison aims to elucidate how these seemingly simple substitutions can lead to significant differences in synthetic accessibility, molecular properties, and ultimately, therapeutic potential.

I. Synthesis Strategies: A Tale of Two Pathways

The synthetic routes to 5-bromoindole-3-acetonitrile and 5-benzyloxyindole-3-acetonitrile differ significantly, reflecting the distinct chemical nature of the substituents.

A. Synthesis of 5-Bromoindole-3-acetonitrile

The synthesis of 5-bromoindole-3-acetonitrile typically starts from the commercially available 5-bromoindole. The introduction of the acetonitrile moiety at the C3 position is a key step. A common and effective method is the Mannich reaction followed by cyanation.

Experimental Protocol: Synthesis of 5-Bromoindole-3-acetonitrile

- Step 1: Gramine Synthesis (Mannich Reaction):
 - To a cooled (0-5 °C) solution of 5-bromoindole (1 equivalent) in a suitable solvent like dioxane, add formaldehyde (1.1 equivalents) and dimethylamine (1.1 equivalents).
 - Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
 - The product, 5-bromo-3-[(dimethylamino)methyl]-1H-indole (gramine derivative), is then isolated by extraction and purification.
 - Causality: The Mannich reaction is a classic method for C-H functionalization of electron-rich heterocycles like indoles. The C3 position is the most nucleophilic and readily undergoes electrophilic substitution.
- Step 2: Cyanation:
 - The purified gramine derivative is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
 - Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equivalents) is added, and the mixture is heated.
 - The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
 - Purification by column chromatography yields 5-bromoindole-3-acetonitrile.

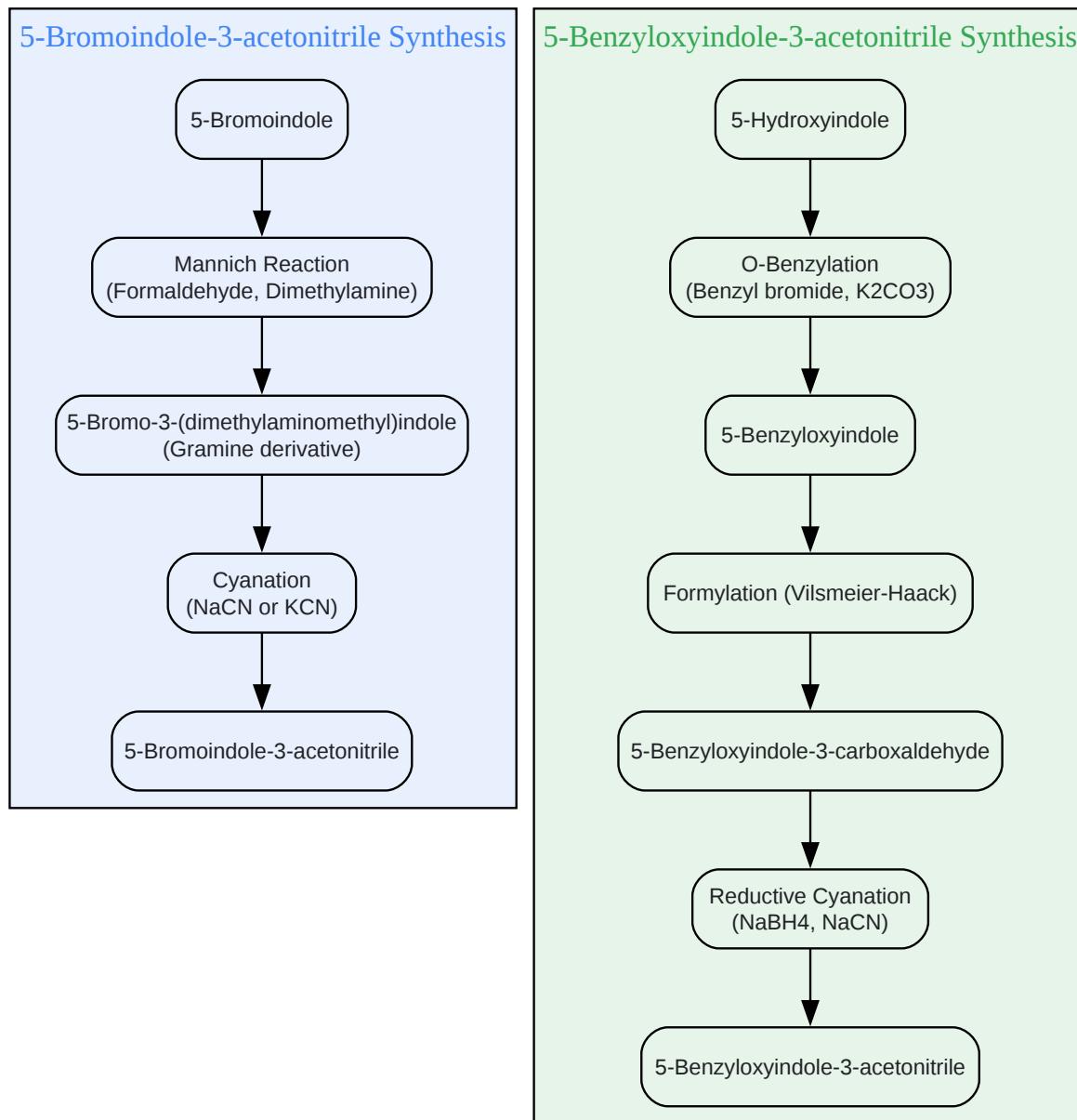
- Causality: The dimethylaminomethyl group is a good leaving group, facilitating nucleophilic substitution by the cyanide ion to form the desired nitrile.

B. Synthesis of 5-Benzylxyindole-3-acetonitrile

The synthesis of 5-benzylxyindole-3-acetonitrile often commences with 5-hydroxyindole, requiring a protection step for the hydroxyl group before introducing the acetonitrile side chain.

Experimental Protocol: Synthesis of 5-Benzylxyindole-3-acetonitrile

- Step 1: O-Benzylation of 5-Hydroxyindole:


- Dissolve 5-hydroxyindole (1 equivalent) in a suitable polar aprotic solvent like DMF or acetone.
- Add a base such as potassium carbonate (K_2CO_3) (1.5 equivalents) to deprotonate the hydroxyl group.
- Add benzyl bromide or benzyl chloride (1.1 equivalents) and heat the reaction mixture.
- Monitor the reaction by TLC. After completion, the product, 5-benzylxyindole, is isolated by extraction and purification.
- Causality: The Williamson ether synthesis is a reliable method for forming ether linkages. The base is crucial for generating the phenoxide, which then acts as a nucleophile.

- Step 2: Introduction of the Acetonitrile Moiety:

- The synthesis can proceed via the corresponding gramine derivative as described for the bromo-analog. Alternatively, a direct conversion of the corresponding 5-benzylxyindole-3-carboxaldehyde can be employed.
- To a solution of 5-benzylxyindole-3-carboxaldehyde (1 equivalent) in a mixture of methanol and formamide, add sodium borohydride ($NaBH_4$) (1.3 equivalents).
- After stirring, add sodium cyanide ($NaCN$) (10 equivalents) and reflux the mixture.

- The product, 5-benzyloxyindole-3-acetonitrile, is isolated and purified by column chromatography.
- Causality: This one-pot reaction proceeds through the in-situ reduction of the aldehyde to the alcohol, followed by conversion to a leaving group (likely a formate ester) and subsequent nucleophilic substitution by cyanide.

Comparative Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Comparative synthetic workflows for the two indoleacetonitrile derivatives.

II. Spectroscopic Characterization: Unveiling the Molecular Fingerprints

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the structure and purity of synthesized compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 1: Comparative ^1H and ^{13}C NMR Data (Predicted/Reported in CDCl_3)

Compound	^1H NMR (ppm)	^{13}C NMR (ppm)
5-Bromoindole-3-acetonitrile	~8.1 (br s, NH), ~7.8 (d), ~7.3 (d), ~7.2 (dd), ~6.5 (s), ~3.8 (s, CH_2)	~135, ~130, ~125, ~124, ~122, ~115, ~113, ~112, ~101, ~15
5-Benzylxyindole-3-acetonitrile	~8.1 (br s, NH), ~7.4-7.2 (m, Ar-H), ~7.1 (d), ~7.0 (d), ~6.9 (dd), ~6.5 (s), ~5.1 (s, OCH_2), ~3.8 (s, CH_2)	~154, ~137, ~131, ~129, ~128, ~127, ~124, ~113, ~112, ~103, ~102, ~71, ~15

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. Data for 5-bromoindole-3-acetonitrile is based on reported values for 5-bromoindole and general substituent effects.^[3] Data for 5-benzylxyindole-3-acetonitrile is based on predictions and data from similar structures.^[4]

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Key IR Absorption Bands (cm⁻¹)

Functional Group	5-Bromoindole-3-acetonitrile	5-Benzylxyindole-3-acetonitrile
N-H Stretch (Indole)	~3400	~3400
C≡N Stretch (Nitrile)	~2250[5]	~2250
C-O Stretch (Ether)	-	~1240
C-Br Stretch	~600-500	-

Note: The nitrile (C≡N) stretch is a characteristic peak for these compounds.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Expected Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Expected [M]+ Peak(s)	Key Fragmentation Patterns
5-Bromoindole-3-acetonitrile	C ₁₀ H ₇ BrN ₂	235.08	m/z 234/236 (due to Br isotopes)[5]	Loss of HCN, Br, and cleavage of the acetonitrile side chain.[5]
5-Benzylxyindole-3-acetonitrile	C ₁₇ H ₁₄ N ₂ O	262.31	m/z 262	Loss of the benzyl group (m/z 91), cleavage of the acetonitrile side chain.

III. Biological Performance: A Head-to-Head Comparison

The true measure of a drug candidate's potential lies in its biological activity. Here, we compare the reported anticancer and antimicrobial activities of these two classes of indoleacetonitriles.

A. Anticancer Activity

Indole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[\[1\]](#)[\[6\]](#)

Table 4: Comparative Anticancer Activity (Literature Data for Related Compounds)

Compound Class	Cancer Cell Lines	Reported Activity (IC ₅₀)	Mechanism of Action Insights
5-Bromoindole Derivatives	MCF-7 (Breast), HepG2 (Liver), A549 (Lung)	IC ₅₀ values in the low micromolar range have been reported for various 5-bromoindole derivatives. [7] [8] [9]	Inhibition of EGFR tyrosine kinase, induction of apoptosis, and cell cycle arrest. [7]
Benzylxyindole Derivatives	MCF-7 (Breast)	While specific IC ₅₀ data for 5-benzylxyindole-3-acetonitrile is scarce, other benzylxy-substituted heterocyclic compounds have shown potent anticancer activity.	The bulky benzylxy group can enhance lipophilicity and promote interactions with hydrophobic pockets in target proteins.

Note: Direct comparative studies on the same cell lines for the two specific target compounds are limited. The data presented is a synthesis of findings from related derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 μ M) for 48-72 hours.
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC_{50} Calculation: The concentration of the compound that inhibits 50% of cell growth (IC_{50}) is calculated from the dose-response curve.

B. Antimicrobial Activity

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Indole derivatives have shown promise in this area.[\[10\]](#)[\[11\]](#)

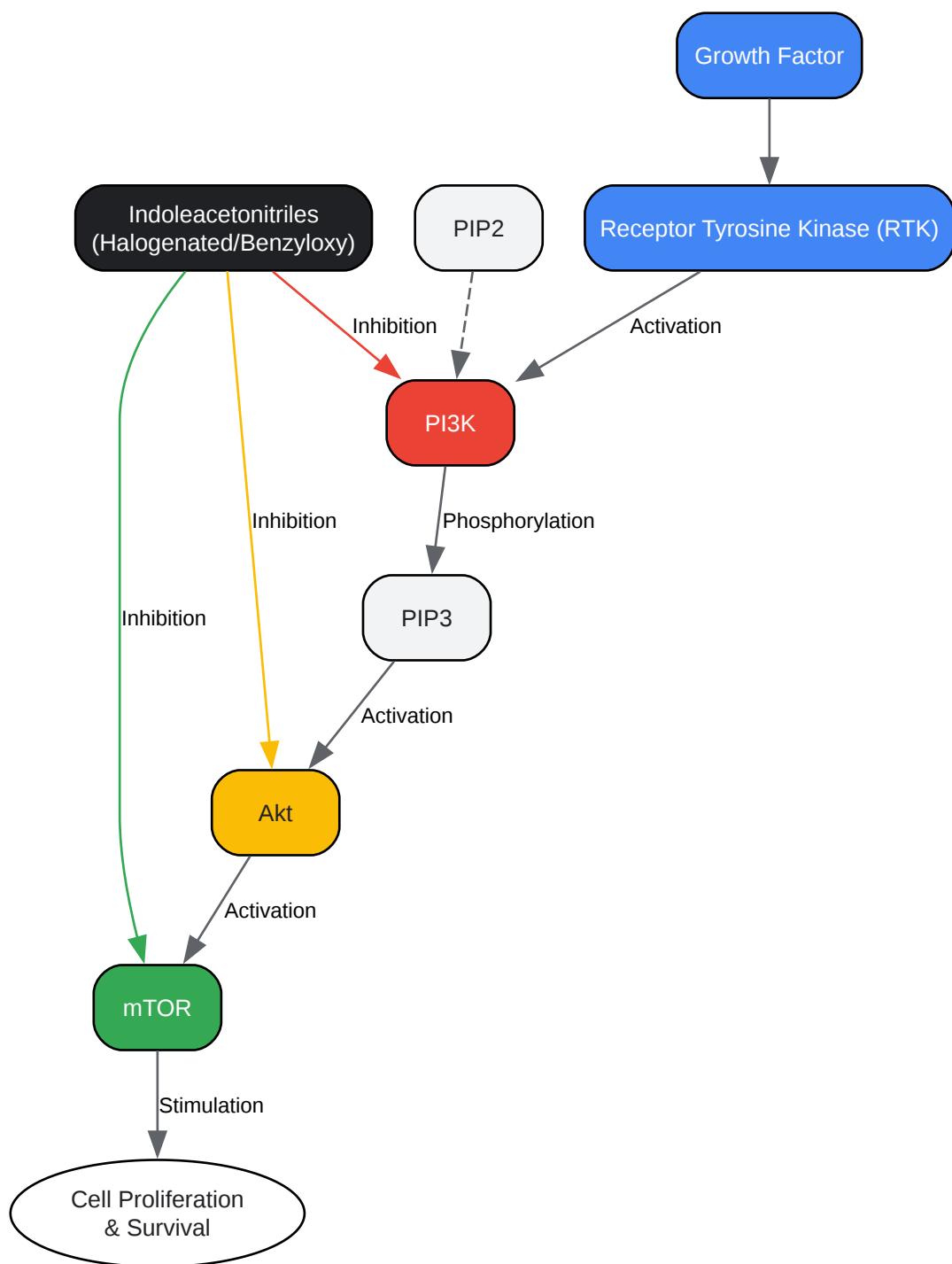
Table 5: Comparative Antimicrobial Activity (Literature Data for Related Compounds)

Compound Class	Microorganism	Reported Activity (MIC)	Mechanism of Action Insights
Bromoindole Derivatives	E. coli, S. aureus	MIC values for 5-bromoindole against E. coli have been reported to be around 200 µg/mL. [12] Other bromoindoles show activity against S. aureus. [13]	Inhibition of biofilm formation, disruption of bacterial motility, and membrane permeabilization. [12] [13]
Benzylxyindole Derivatives	S. aureus	7-Benzylxyindole has been shown to attenuate the virulence of S. aureus without affecting its growth. [14] [15]	Repression of virulence gene expression. [14] [15]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[\[16\]](#)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
- Serial Dilution: Perform a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
- Inoculation: Add the microbial inoculum to each well.
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.


IV. Structure-Activity Relationship (SAR) and Mechanistic Insights

The differences in the biological activities of halogenated and benzyloxy-substituted indoleacetonitriles can be attributed to their distinct physicochemical properties.

- Halogenation (Bromination): The introduction of a bromine atom at the C5 position increases the lipophilicity and can enhance membrane permeability.[\[17\]](#) The electronegativity of the halogen can also influence the electronic properties of the indole ring, potentially affecting interactions with biological targets. Halogen bonding, a non-covalent interaction, may also play a role in target binding.
- Benzyloxy Substitution: The benzyloxy group is a larger, more sterically demanding substituent. It significantly increases lipophilicity and can facilitate hydrophobic interactions within the binding pockets of target proteins. The flexible nature of the benzyloxy group may allow for optimal positioning within the active site.

Signaling Pathway in Cancer

Many indole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

[Click to download full resolution via product page](#)

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by some anticancer indole derivatives.

V. Conclusion

This comparative guide highlights the significant impact of substituting a halogen versus a benzyloxy group at the C5 position of the indoleacetonitrile scaffold. While both classes of compounds demonstrate potential in drug discovery, they present distinct profiles in terms of synthesis, physicochemical properties, and biological activity.

- 5-Bromoindole-3-acetonitrile and its analogs often exhibit potent cytotoxic and antimicrobial activities, likely due to the electronic effects and membrane permeability conferred by the halogen.
- 5-Benzylindole-3-acetonitrile and related compounds, with their increased lipophilicity and steric bulk, may offer advantages in targeting specific hydrophobic pockets in proteins and have shown promise as virulence attenuating agents.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate their respective potential and guide the rational design of next-generation indole-based therapeutics.

VI. References

- Hassan, A. A. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. *Anti-Cancer Agents in Medicinal Chemistry*, 23(11), 1338-1352. --INVALID-LINK--
- Lee, J. H., & Lee, J. (2016). Inhibitory effects of bromoindoles on *Escherichia coli* O157:H7 biofilms. *Frontiers in Microbiology*, 7, 126. --INVALID-LINK--
- BenchChem. (2025). Spectroscopic Data for 1H-Indole-3-acetonitrile Derivatives: A Technical Guide. BenchChem Technical Guides. --INVALID-LINK--
- Lee, J. H., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic *Escherichia coli*. *Frontiers in Microbiology*, 13, 868913. --INVALID-LINK--
- Kim, S. H., et al. (2021). Substituted indoles reduce the biofilm formation of *E. coli* and *S. aureus*. *Scientific Reports*, 11(1), 1-12. --INVALID-LINK--

- Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. *Bioorganic & Medicinal Chemistry*, 27(14), 3021-3029. --INVALID-LINK--
- Royal Society of Chemistry. (2017). Supplementary Information. --INVALID-LINK--
- Ammar, Y. A., et al. (2018). Cytotoxicity of active compounds on MCF-7, HepG2 and HCT-116 cancer cell lines. *ResearchGate*. --INVALID-LINK--
- Ranjbar, S., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. *Pharmaceutical and Biomedical Research*, 7(3), 226-235. --INVALID-LINK--
- Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. *Future Medicinal Chemistry*, 13(20), 1827-1851. --INVALID-LINK--
- Lee, J. H., et al. (2013). Indole and 7-benzyloxyindole attenuate the virulence of *Staphylococcus aureus*. *Applied Microbiology and Biotechnology*, 97(1), 329-337. --INVALID-LINK--
- Pontes, P., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. *Drugs and Drug Candidates*, 3(3), 708-741. --INVALID-LINK--
- Haider, M. R., et al. (2022). Target-based anticancer indole derivatives and insight into structure-activity relationship: A mechanistic review update (2018-2021). *European Journal of Medicinal Chemistry*, 236, 114332. --INVALID-LINK--
- Wu, Z., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. *Chemical Biology & Drug Design*, 88(4), 548-556. --INVALID-LINK--
- Lee, J. H., et al. (2013). Indole and 7-benzyloxyindole attenuate the virulence of *Staphylococcus aureus*. *Applied Microbiology and Biotechnology*, 97(1), 329-337. --INVALID-LINK--

- El-Sayed, M. A. A., et al. (2021). IC50 in μ M of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. ResearchGate. --INVALID-LINK--
- Lee, J. H., et al. (2013). Indole and 7-benzyloxyindole attenuate the virulence of *Staphylococcus aureus*. *Applied Microbiology and Biotechnology*, 97(1), 329-337. --INVALID-LINK--
- PubChem. (n.d.). 5-Bromoindole. PubChem. --INVALID-LINK--
- Haider, M. R., et al. (2022). Target-based anticancer indole derivatives and insight into structure–activity relationship: A mechanistic review update (2018–2021). ResearchGate. --INVALID-LINK--
- Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. *Journal of the Indian Chemical Society*, 99(12), 100790. --INVALID-LINK--
- Le-Deygen, I., et al. (2020). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. *Scientific Reports*, 10(1), 1-13. --INVALID-LINK--
- El-Fakharany, E. M., et al. (2021). IC 50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay. ResearchGate. --INVALID-LINK--
- ResearchGate. (n.d.). Copies of 1H, 13C, 19F NMR spectra. ResearchGate. --INVALID-LINK--
- SpectraBase. (n.d.). 5-Bromo-3-(1H-indol-4-yl)-1H-indole - Optional[MS (GC)] - Spectrum. SpectraBase. --INVALID-LINK--
- Das, D., et al. (2018). Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid. *Dalton Transactions*, 47(39), 13813-13821. --INVALID-LINK--
- Sharma, A., et al. (2015). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. ResearchGate. --INVALID-LINK--

- Wang, M., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. *Molecules*, 21(12), 1674. --INVALID-LINK--
- Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. *Chula Digital Collections*. --INVALID-LINK--
- Wang, J., et al. (2021). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information]. --INVALID-LINK--
- Al-Ostath, A., et al. (2023). Development of Novel Indole and Coumarin Derivatives as Antibacterial Agents That Target Histidine Kinase in *S. aureus*. *Molecules*, 28(20), 7109. --INVALID-LINK--
- ChemicalBook. (n.d.). 5-Bromoindole(10075-50-0) ^{13}C NMR spectrum. ChemicalBook. --INVALID-LINK--
- Kim, S. H., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic *Escherichia coli*. *Frontiers in Microbiology*, 13, 868913. --INVALID-LINK--
- ChemicalBook. (2023). 5-Bromoindole-3-acetonitrile. ChemicalBook. --INVALID-LINK--
- Al-Warhi, T., et al. (2022). Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. *Molecules*, 27(15), 4995. --INVALID-LINK--
- O'Malley, E., et al. (2021). Antimicrobial Activity of Clinically Isolated Bacterial Species Against *Staphylococcus aureus*. *Frontiers in Microbiology*, 12, 698941. --INVALID-LINK--
- BenchChem. (2025). A Comparative Analysis of the ^1H and ^{13}C NMR Spectra of 5-Acetoxyindole and Related Compounds. BenchChem Technical Guides. --INVALID-LINK--
- Cmoch, P., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. *Molecules*, 27(21), 7586. --INVALID-LINK--

- Al-Ostath, A., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. ResearchGate. --INVALID-LINK--
- SpectraBase. (n.d.). 5-Benzylxyindole - Optional[¹H NMR] - Spectrum. SpectraBase. --INVALID-LINK--
- ChemNet. (n.d.). 5-Bromoindole-3-acetonitrile. ChemNet. --INVALID-LINK--
- ChemBK. (n.d.). 5-Bromoindole-3-acetonitrile. ChemBK. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromoindole(10075-50-0) ¹³C NMR [m.chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]

- 13. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole and 7-benzyloxyindole attenuate the virulence of *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to Halogenated vs. Benzyloxy-Substituted Indoleacetonitriles for Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027840#comparative-study-of-halogenated-vs-benzyloxy-substituted-indoleacetonitriles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com